CARDIOTOXIN

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

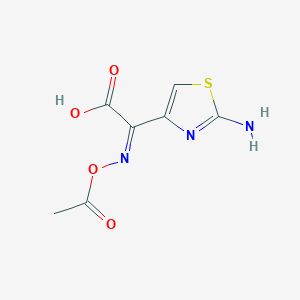

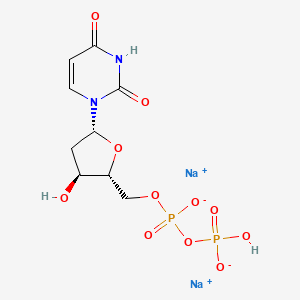

Cardiotoxin, also known as cytotoxin, is a sixty amino-acid polypeptide toxin from the Taiwan cobra Naja atra . It is highly basic and hydrophobic . Cardiotoxins are known to cause heart dysfunction as electric or muscle damage, resulting in heart toxicity .

Synthesis Analysis

Cardiotoxin has been used to study the molecular mechanisms of myogenic stem cells in response to injury . It is a potent myonecrotic agent that has been utilized to study skeletal muscle regeneration .Molecular Structure Analysis

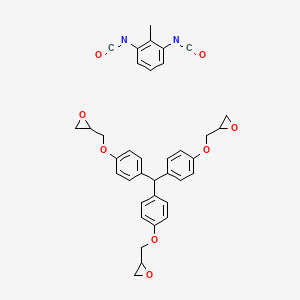

The molecular structure of Cardiotoxin III (CTX III) displays a folding of the polypeptide backbone that creates five strands from a globular structure. These strands form a double and a triple antiparallel β-sheet . CTX III contains multiple binding sites and is cytolytic for myocardial cells and human leukemic T cells .Chemical Reactions Analysis

Cardiotoxin-induced skeletal muscle injury elicits profound changes in anabolic and stress signaling, and muscle fiber type composition . The delivery of the myonecrotic agent, cardiotoxin, has been used to examine the molecular mechanisms of myogenic stem cells in response to injury .Physical And Chemical Properties Analysis

While specific physical and chemical properties of Cardiotoxin were not found in the search results, it is known that Cardiotoxin is a peptide toxin produced by the Chinese cobra (Naja atra) and is cytotoxic .Scientific Research Applications

1. Cardiotoxicity Research and Drug Safety

Cardiotoxicity, a severe side effect of drugs causing structural or electrophysiological changes in heart muscle cells, is a major reason for drug failure in the preclinical and clinical phases of drug discovery. Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) are emerging as predictive alternatives in preclinical cardiotoxicity screening, potentially aiding in the prediction of drug-induced cardiac issues and the development of safer pharmaceutical agents (Sala, Bellin, & Mummery, 2016).

2. Anticancer Therapeutic Potential

Cardiotoxin III, isolated from Naja naja atra venom, shows potential anticancer therapeutic activity. Its application in human adenocarcinoma A549 cells suggests a role in inducing apoptosis and inactivating specific growth factor receptors, indicating its potential in cancer treatment (Su et al., 2010).

3. Role in Cardiac Muscle Cell Protection

Research on relaxin, a cardiotropic hormone, shows its protective action on cardiac muscle cells against hypoxia and reoxygenation-induced damage. This has implications for the development of therapeutic approaches in treating heart damage related to ischemia (Boccalini et al., 2015).

4. Biomarkers in Predicting and Preventing Cardiotoxicity

The use of biomarkers, such as cardiac troponin, in chemotherapy patients allows for the early identification of those prone to myocardial dysfunction and cardiac events. This provides a basis for cardioprotective strategies, particularly in populations undergoing cancer therapy (Cardinale et al., 2017).

5. Insights into Cardiotoxicity Mechanisms

Continued exploration into cardiotoxicity mechanisms, including studies on drugs like Adriamycin and chemicals like arsenic trioxide, provides critical insights into cardiac responses to toxicants. Understanding these mechanisms can guide the development of therapeutic approaches and improve patient outcomes (Kang Yj, 2003).

Mechanism of Action

Safety and Hazards

Cardiotoxicity is a major adverse effect that has been encountered for some clinically important drugs especially antineoplastic agents . This toxicity has previously led to the post-marketing withdrawal of numerous pharmacologically active drugs and limits the efficacy of other clinically useful ones .

Future Directions

Given improving cancer-specific survival and the growing burden of cardiovascular disease (CVD) in the survivor population, attention to cardiovascular reserve has become increasingly important . Future research could focus on developing strategies that aim to improve muscle molecular signaling and thereby recovery .

properties

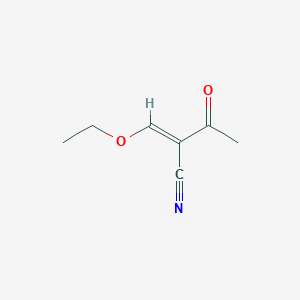

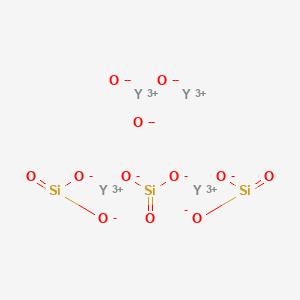

| { "Design of the Synthesis Pathway": "The synthesis pathway for CARDIOTOXIN involves the coupling of two peptides and subsequent post-translational modifications.", "Starting Materials": [ "Peptide A: H-Gly-Val-Cys-Gly-Cys-Leu-Val-Pro-Ala-Cys-Thr-Leu-Gly-Ser-Cys-Arg-Thr-Gly-Lys-Arg-Ile-Cys-Asn-Asn-Asn-OH", "Peptide B: H-Glu-Cys-Tyr-Cys-Trp-Arg-Asn-Pro-Lys-Gly-Cys-Arg-Ser-Thr-Leu-Cys-Asn-Gly-Asp-Thr-Cys-Arg-Gly-Lys-Asn-OH" ], "Reaction": [ "Peptide A and peptide B are separately synthesized using solid-phase peptide synthesis.", "Peptide A is modified by the addition of a 4-mercapto-butyric acid (MBA) group to the Cys6 residue.", "Peptide B is modified by the addition of a 2,4-dimethoxybenzyl (Dmb) group to the Cys2 residue.", "The modified peptides are then coupled using a thiol-disulfide exchange reaction, forming a disulfide bond between the Cys2 residue of peptide B and the MBA-modified Cys6 residue of peptide A.", "The resulting linear peptide is then cyclized through a native chemical ligation (NCL) reaction.", "The NCL reaction involves the reaction of a C-terminal thioester of peptide A with an N-terminal cysteine of peptide B, forming a peptide bond and releasing a thioester intermediate.", "The thioester intermediate is then attacked by the N-terminal cysteine of peptide A, forming a second peptide bond and releasing the final CARDIOTOXIN product.", "The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy." ] } | |

CAS RN |

56574-47-1 |

Product Name |

CARDIOTOXIN |

Molecular Formula |

C19H28F6NO5PS |

Molecular Weight |

6,800 Da |

Purity |

≥ 95 % (isoelectrofocusing, HPLC); Phospholipase A2 activity < 2% |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.